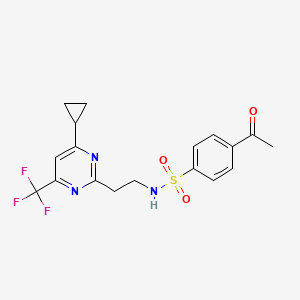

4-acetyl-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-acetyl-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3S/c1-11(25)12-4-6-14(7-5-12)28(26,27)22-9-8-17-23-15(13-2-3-13)10-16(24-17)18(19,20)21/h4-7,10,13,22H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZBJNYDVKYKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-cyclopropyl-4,6-dichloropyrimidine and trifluoromethylated reagents.

Attachment of the Ethyl Linker: The ethyl linker is introduced via a nucleophilic substitution reaction, where the pyrimidine ring reacts with an ethylating agent.

Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and reduced sulfonamide derivatives.

Substitution: Various substituted pyrimidine and benzenesulfonamide derivatives.

Scientific Research Applications

4-acetyl-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors in the body.

Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.

Materials Science: Its unique structural features make it a candidate for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Industry: It can be used in the synthesis of advanced polymers and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Pathways Involved: The exact pathways depend on the biological context, but common pathways include those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

4-acetyl-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide: shares similarities with other sulfonamide and pyrimidine-based compounds, such as:

Uniqueness

Structural Features: The combination of a sulfonamide group, a pyrimidine ring, and a trifluoromethyl group is unique and provides distinct chemical and biological properties.

Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.

Biological Activity: Its potential to interact with multiple molecular targets makes it a valuable compound for drug discovery and development.

Biological Activity

4-acetyl-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide is a complex organic compound known for its potential therapeutic applications. Its unique structural features, including a benzenesulfonamide moiety and a pyrimidine ring with trifluoromethyl and cyclopropyl substitutions, suggest interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 4-acetyl-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide can be represented as follows:

This compound has a molecular weight of 413.42 g/mol and is characterized by specific functional groups that enhance its biological activity.

1. Anti-Fibrotic Activity

Research indicates that derivatives of this compound exhibit significant anti-fibrotic activity. In vitro studies showed that certain derivatives had IC50 values of 45.69 μM and 45.81 μM, outperforming established anti-fibrotic drugs such as Pirfenidone. These compounds effectively inhibited collagen expression and hydroxyproline content in hepatic stellate cells, which are crucial in liver fibrosis development.

The mechanism underlying the anti-fibrotic activity involves the inhibition of collagen synthesis in hepatic stellate cells. This is vital for preventing the progression of liver fibrosis, a condition associated with chronic liver diseases. The compound's structural features may facilitate binding to specific receptors or enzymes involved in collagen metabolism.

3. Comparative Biological Activity

To understand the potential of 4-acetyl-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide, it is essential to compare it with similar compounds. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-amino-N-(thiazol-2-yl)benzenesulfonamide | Thiazole instead of pyrimidine | Anticonvulsant properties |

| 5-fluoro-N-(pyridin-3-yl)benzenesulfonamide | Fluorinated pyridine | Antimicrobial activity |

| 4-methyl-N-(thiazol-5-yl)benzenesulfonamide | Methyl substitution on phenyl | Cytotoxic effects against cancer cells |

The unique combination of trifluoromethyl and cyclopropyl groups in the target compound may provide enhanced selectivity and potency against specific biological targets compared to other sulfonamides.

Synthesis and Optimization

The synthesis of 4-acetyl-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide involves multiple steps aimed at introducing functional groups that enhance biological activity. Techniques such as bioisosterism have been employed to develop derivatives with improved pharmacological properties.

Synthesis Overview

- Starting Materials: The synthesis begins with readily available pyrimidine derivatives.

- Functionalization: Key functional groups are introduced through acylation and alkylation reactions.

- Purification: The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

- In Vitro Assays: Experiments conducted on hepatic stellate cells demonstrated significant inhibition of collagen synthesis, indicating potential therapeutic use in liver fibrosis.

- Animal Models: Preliminary studies in animal models have shown promising results in reducing fibrotic markers, warranting further investigation into its clinical applications.

Q & A

Basic: What are the established synthetic routes for preparing 4-acetyl-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide?

Answer:

The synthesis typically involves multi-step organic reactions:

Pyrimidine Core Formation : Cyclopropane and trifluoromethyl groups are introduced via nucleophilic substitution or cross-coupling reactions under anhydrous conditions (e.g., using Pd catalysts) .

Sulfonamide Coupling : The pyrimidine-ethylamine intermediate reacts with 4-acetylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond .

Purification : Column chromatography or recrystallization (using solvents like ethyl acetate/petroleum ether) is employed to isolate the final product.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : , , and NMR confirm structural motifs (e.g., trifluoromethyl, cyclopropyl, and acetyl groups) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond lengths and angles, particularly for the pyrimidine and sulfonamide moieties .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction yields when coupling the pyrimidine-ethylamine intermediate with sulfonyl chlorides?

Answer:

- Design of Experiments (DoE) : Use response surface methodology to optimize variables (temperature, solvent polarity, stoichiometry). For example, pyridine as a solvent/base enhances nucleophilic substitution efficiency .

- Kinetic Monitoring : In-line FTIR or HPLC tracks reaction progress to identify bottlenecks (e.g., incomplete sulfonamide formation).

- Controlled Addition : Gradual addition of sulfonyl chloride minimizes side reactions (e.g., hydrolysis) .

Advanced: How should researchers address contradictions in crystallographic data refinement for this compound?

Answer:

- Multi-Software Validation : Compare refinement results between SHELXL (for small molecules) and PHENIX (for macromolecules) to resolve discrepancies in thermal parameters .

- Twinned Data Handling : Apply twin-law matrices in SHELXL to correct for pseudo-merohedral twinning, common in sulfonamide derivatives .

- Hydrogen Bond Analysis : Validate H-bond networks using PLATON to ensure geometric consistency with NMR-derived proton environments .

Basic: What functional groups in this compound are most reactive, and how do they influence downstream applications?

Answer:

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, making the compound suitable for medicinal chemistry studies .

- Sulfonamide Moiety : Participates in hydrogen bonding with biological targets (e.g., enzymes), enabling use as a biochemical probe .

- Acetyl Group : A site for derivatization (e.g., reduction to alcohol or condensation with hydrazines) to expand chemical libraries .

Advanced: What computational methods are recommended for predicting the binding affinity of this compound to biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with enzymes (e.g., carbonic anhydrase) via sulfonamide-Zn coordination .

- Docking Studies : AutoDock Vina screens binding poses, prioritizing the pyrimidine ring’s orientation relative to hydrophobic pockets .

- Free Energy Perturbation (FEP) : Quantifies the impact of cyclopropyl substitution on binding entropy/enthalpy .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

- HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities <0.5% .

- Elemental Analysis : Match experimental C/H/N/F percentages to theoretical values (deviation <0.4% indicates high purity) .

- Melting Point Consistency : Compare observed mp (e.g., 287–293°C) with literature to identify solvate formation .

Advanced: What strategies mitigate metabolic instability in analogs of this compound during preclinical studies?

Answer:

- Isotope Labeling : Introduce or to track metabolic pathways via NMR or PET imaging .

- Prodrug Design : Mask the acetyl group as an ester to enhance bioavailability, with enzymatic cleavage in target tissues .

- CYP450 Inhibition Assays : Use liver microsomes to identify metabolic hotspots (e.g., cyclopropane ring oxidation) and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.